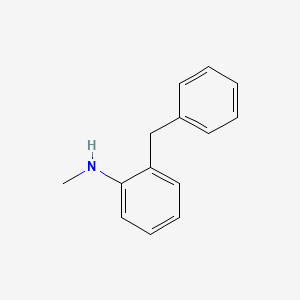

2-benzyl-N-methylaniline

Description

Historical Context and Significance of Benzylanilines in Synthetic Chemistry

Benzylanilines, a class of compounds characterized by a benzyl (B1604629) group attached to the nitrogen atom of an aniline (B41778) moiety, have a long-standing history in synthetic chemistry. Their preparation has been explored through various methods, including the reaction of aniline with benzyl chloride and the reductive amination of benzaldehyde (B42025) with aniline. orgsyn.org Traditionally, the synthesis of these compounds often required harsh reaction conditions and could lead to the formation of multiple products, necessitating tedious purification procedures. nih.gov

Aniline derivatives with arylmethyl groups at the ortho position are a crucial class of amines with diverse applications, from pharmaceuticals to industrial additives. nih.govbeilstein-journals.org They serve as foundational skeletons in the synthesis of more complex molecules. The classical approach to synthesizing these aniline derivatives typically involves the Friedel–Crafts reaction of anilines with acyl halides, followed by a reduction of the carbonyl group. nih.gov However, this method is often hampered by the need for stringent reaction conditions and can result in a mixture of positional isomers, which complicates the separation process. nih.gov

Strategic Importance of 2-benzyl-N-methylaniline as a Versatile Synthetic Intermediate

This compound, a tertiary amine, is a valuable building block in organic synthesis. chemicalbook.com Its structure, featuring a benzyl group and a methyl group on the nitrogen atom ortho to another benzyl group on the aromatic ring, provides a unique steric and electronic environment. This specific substitution pattern influences its reactivity and makes it a strategic precursor for the synthesis of various heterocyclic compounds and other complex organic molecules. For instance, it is utilized in the synthetic preparation of fused tetrahydroquinolines through the oxidative cyclization of anilines with maleimides. chemicalbook.com

Recent advancements have focused on developing more efficient and environmentally friendly methods for the synthesis of 2-benzylaniline (B1266149) derivatives. A notable development is the catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines. nih.govbeilstein-journals.org This reaction proceeds through a sequential imine condensation–isoaromatization pathway, offering a straightforward and scalable route to these valuable aniline derivatives under mild conditions. nih.govbeilstein-journals.org The ability to synthesize compounds like this compound with greater control and efficiency enhances its utility as a versatile intermediate.

Scope and Research Objectives in the Advanced Study of this compound

The ongoing investigation into this compound and related compounds is driven by the desire to expand their synthetic utility and explore new applications. Key research objectives include the development of novel, more efficient synthetic routes that avoid harsh conditions and the use of expensive or toxic catalysts. Furthermore, there is significant interest in exploring the full range of chemical transformations that this compound can undergo. This includes its participation in various chemical reactions such as oxidation, reduction, and substitution to form a diverse array of derivatives.

A deeper understanding of the reaction mechanisms involving this compound is also a critical area of research. For example, elucidating the intricacies of the imine condensation–isoaromatization pathway can lead to the optimization of reaction conditions and the expansion of the substrate scope. beilstein-journals.orgbeilstein-journals.org Ultimately, the advanced study of this compound aims to unlock its full potential as a cornerstone in the construction of complex molecules with potential applications in materials science and other areas of chemical research.

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 51570-52-6 chemicalbook.comepa.govguidechem.com |

| Molecular Formula | C₁₄H₁₅N chemicalbook.comepa.gov |

| Molecular Weight | 197.2756 g/mol chemicalbook.com |

| IUPAC Name | This compound guidechem.com |

Structure

3D Structure

Properties

CAS No. |

51570-52-6 |

|---|---|

Molecular Formula |

C14H15N |

Molecular Weight |

197.27 g/mol |

IUPAC Name |

2-benzyl-N-methylaniline |

InChI |

InChI=1S/C14H15N/c1-15-14-10-6-5-9-13(14)11-12-7-3-2-4-8-12/h2-10,15H,11H2,1H3 |

InChI Key |

NRLRYMMORWSFTE-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=CC=C1CC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Benzyl N Methylaniline and Its Derivatives

Transition-Metal-Catalyzed Approaches to N-Methylbenzylaniline Architectures

Transition-metal catalysis has revolutionized the formation of carbon-nitrogen bonds, offering powerful tools for the synthesis of complex amines. Palladium, iridium, and ruthenium complexes have been at the forefront of these developments, enabling the construction of N-methylbenzylaniline frameworks through various strategies.

Palladium-Catalyzed C-N Cross-Coupling Strategies

Palladium-catalyzed C-N cross-coupling, particularly the Buchwald-Hartwig amination, stands as a cornerstone for the synthesis of arylamines. wikipedia.orgacsgcipr.org This reaction facilitates the formation of a C-N bond between an aryl halide or triflate and an amine. The synthesis of N-benzylaniline derivatives can be achieved through the coupling of a benzylamine (B48309) with an aryl halide or, alternatively, an aniline (B41778) with a benzyl (B1604629) halide. The versatility of this method allows for the introduction of a wide array of substituents on both the aniline and benzyl moieties.

The reaction typically employs a palladium(0) precatalyst in the presence of a suitable phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand and a base. The choice of ligand is critical to the success of the reaction, influencing catalyst activity, stability, and substrate scope. For instance, sterically hindered biarylphosphine ligands have proven effective in promoting the coupling of a broad range of substrates under milder conditions. While direct synthesis of 2-benzyl-N-methylaniline via this method is less commonly reported in a single step, a two-step approach involving the initial N-arylation of benzylamine followed by N-methylation, or N-benzylation of N-methylaniline, is a viable synthetic route.

A related palladium-catalyzed approach involves the arylation of N-benzyl aldimines. This umpolung strategy utilizes the in-situ generation of 1,3-diaryl-2-azaallyl anions from N-benzyl aldimines, which then undergo palladium-catalyzed arylation with aryl bromides to furnish diarylmethylamine derivatives. nih.gov

| Catalyst System | Amine | Aryl Halide/Triflate | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd₂(dba)₃ / XPhos | Dimethylamine | Aryl Triflate | K₃PO₄ | THF | 80 | High |

| Pd(OAc)₂ / NIXANTPHOS | N-Benzyl Aldimine | Aryl Bromide | LiN(SiMe₃)₂ | THF | Room Temp. | Good to Excellent |

Iridium and Ruthenium-Catalyzed N-Alkylation and N-Methylation Pathways

Iridium and ruthenium complexes have emerged as powerful catalysts for the N-alkylation and N-methylation of amines through "borrowing hydrogen" or "hydrogen autotransfer" methodologies. nih.govresearchgate.netnih.govrsc.org These processes offer a green and atom-economical alternative to traditional alkylation methods that use stoichiometric and often toxic alkylating agents.

In this context, an alcohol serves as the alkylating agent. The metal catalyst temporarily "borrows" hydrogen from the alcohol to form a metal-hydride species and an aldehyde or ketone in situ. The carbonyl compound then condenses with the amine to form an imine, which is subsequently reduced by the metal-hydride to afford the alkylated amine, regenerating the catalyst and releasing water as the only byproduct.

The N-alkylation of anilines with benzyl alcohol using ruthenium or iridium catalysts provides a direct route to N-benzylanilines. nih.govnih.govresearchgate.net Subsequent N-methylation can be achieved, or a one-pot reaction can be envisioned. More directly, the N-methylation of 2-benzylaniline (B1266149) with methanol, a safe and inexpensive C1 source, has been successfully demonstrated using ruthenium catalysts. For example, the use of a (DPEPhos)RuCl₂PPh₃ catalyst has been shown to furnish N-methyl-2-benzylaniline in good yield. nih.gov

| Catalyst | Amine | Alcohol | Base | Temperature (°C) | Yield (%) | Reference |

| [RuCl₂(p-cymene)]₂-based | Aniline | Benzyl Alcohol | K₂CO₃ | 110 | 96-99 (conversion) | researchgate.net |

| NHC-Ir(III) Complex | Aniline | Benzyl Alcohol | KOtBu | 120 | High | nih.gov |

| (DPEPhos)RuCl₂PPh₃ | 2-Benzylaniline | Methanol | Cs₂CO₃ | 140 | 78 | nih.gov |

| NHC-Ir(I) Complex | Aniline | Methanol | Cs₂CO₃ | 110 | >30 (conversion) | acs.org |

Other Metal-Mediated Cyclization and Functionalization Routes (e.g., Cu(II)-mediated)

Copper-catalyzed reactions have a long history in C-N bond formation, with the Ullmann condensation being a classic example. Modern advancements have led to milder and more efficient copper-catalyzed systems for the N-arylation of amines. These reactions often utilize copper(I) or copper(II) salts in the presence of a ligand and a base. The synthesis of N-benzylanilines can be achieved through the coupling of an aniline with a benzyl halide or by the N-alkylation of anilines with benzyl alcohol. For instance, a copper-chromite nanocatalyst has been employed for the N-alkylation of aniline with benzyl alcohol. tsijournals.com

Copper catalysts are also effective in multicomponent reactions. A copper-catalyzed three-component reaction of sulfonyl hydrazines, terminal alkynes, and sulfonyl azides has been developed for the synthesis of N-sulfonyl amidines. nih.gov While not directly producing this compound, these methodologies showcase the versatility of copper in constructing complex nitrogen-containing molecules. Furthermore, copper-catalyzed tandem reactions, such as the intramolecular hydroamination of 2-alkynylanilines followed by C-C coupling, provide efficient routes to functionalized indole (B1671886) scaffolds, which can be precursors to more complex aniline derivatives. nih.gov

| Catalyst | Amine | Alkylating Agent | Conditions | Product |

| Cu-Chromite nano-catalyst | Aniline | Benzyl Alcohol | K₂CO₃, o-Xylene, 110 °C | N-Phenyl Benzyl Amine |

| CuI | Sulfonyl Hydrazine, Terminal Alkyne, Sulfonyl Azide | Toluene, Room Temp. | N-Sulfonyl Amidine |

Catalyst-Free and Additive-Free Synthetic Routes

While transition-metal catalysis offers powerful synthetic tools, the development of catalyst- and additive-free methods is highly desirable from both an economic and environmental perspective. These approaches often rely on the inherent reactivity of the starting materials under specific reaction conditions.

Imine Condensation–Isoaromatization Methodologies

A notable catalyst- and additive-free method for the synthesis of 2-benzyl N-substituted anilines involves the reaction of (E)-2-arylidene-3-cyclohexenones with primary amines. nih.gov This reaction proceeds through a sequential imine condensation–isoaromatization pathway. The primary amine first condenses with the cyclohexenone derivative to form a cyclohexenylimine intermediate. Subsequent tautomerization and an exocyclic double bond shift lead to aromatization and the formation of the stable 2-benzylaniline product. This method is characterized by its operational simplicity, mild reaction conditions, and broad substrate scope, offering a convenient route to synthetically valuable aniline derivatives with yields ranging from 23–82%. nih.gov

| (E)-2-arylidene-3-cyclohexenone | Primary Amine | Solvent | Temperature (°C) | Yield (%) |

| (E)-2-benzylidenecyclohex-3-en-1-one | 4-Methoxybenzylamine | Toluene | 60 | 52 |

| Various | Various primary aliphatic amines | DME | 60 | 23-82 |

Classical Alkylation and Reductive Alkylation Methods

Classical N-alkylation provides a straightforward approach to the synthesis of this compound. A common method involves the reaction of N-methylaniline with benzyl chloride in the presence of a base such as triethylamine. nih.govacs.org This SN2 reaction directly forms the desired C-N bond. While effective, this method can sometimes lead to overalkylation, producing quaternary ammonium (B1175870) salts as byproducts.

Reductive amination, or reductive alkylation, is another powerful and widely used method for the synthesis of amines. tandfonline.comresearchgate.net This one-pot procedure typically involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. For the synthesis of N-benzylanilines, the reductive amination of benzaldehyde (B42025) with an aniline is a common strategy. tandfonline.comresearchgate.net Various reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) being a frequent choice, often in the presence of an acid catalyst to promote imine formation. To obtain this compound, one could perform a reductive amination of benzaldehyde with 2-aminotoluene followed by N-methylation, or a reductive amination of benzaldehyde with N-methylaniline. A two-step reductive amination is also possible, where benzaldehyde first reacts with methylamine (B109427) to form N-methylbenzylamine, which can then undergo a second reductive amination with another equivalent of benzaldehyde. pressbooks.pub

| Method | Substrate 1 | Substrate 2 | Reagents | Product | Yield (%) |

| Classical Alkylation | N-methylaniline | Benzyl chloride | Et₃N, MeOH | N-benzyl-N-methylaniline | 71 |

| Reductive Amination | Benzaldehyde | Aniline | NaBH₄, Carbon-based solid acid | N-benzylaniline | 94 |

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all reactants, represent a highly efficient approach in modern organic synthesis. nih.gov For the synthesis of this compound derivatives, a notable green multicomponent strategy involves the reaction of aromatic aldehydes, 2-cyclohexenone, and various primary amines. beilstein-journals.orgnih.gov

A particularly effective and recent development is a catalyst- and additive-free synthesis that produces 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines. nih.govresearchgate.net This reaction proceeds smoothly through a sequential imine condensation–isoaromatization pathway, offering a streamlined route to a range of synthetically useful aniline derivatives in acceptable to high yields (23-82%). nih.gov The process is lauded for its mild reaction conditions, operational simplicity, absence of metal catalysts, and potential for large-scale production, all of which are significant advantages over classical methods like the Friedel–Crafts reaction. nih.govresearchgate.net

The general procedure involves stirring the (E)-2-arylidene-3-cyclohexenone with a primary aliphatic amine in a solvent such as 1,2-dimethoxyethane (B42094) (DME) at a moderate temperature (e.g., 60 °C). beilstein-journals.orgnih.gov The versatility of this method has been demonstrated by reacting various substituted arylidene cyclohexenones with a diverse array of primary amines, yielding a library of 2-benzyl-N-substituted anilines. researchgate.net

Below is a table summarizing the synthesis of various 2-benzyl-N-substituted anilines using this methodology, showcasing the scope of the primary amines that can be employed.

| Entry | Primary Amine (Reactant 3) | Product | Yield (%) |

| 1 | 4-Methoxybenzylamine | 2-benzyl-N-(4-methoxybenzyl)aniline | 82% |

| 2 | 2-Chlorobenzylamine | 2-benzyl-N-(2-chlorobenzyl)aniline | 65% |

| 3 | 3-Chlorobenzylamine | 2-benzyl-N-(3-chlorobenzyl)aniline | 52% |

| 4 | 3-Methylbenzylamine | 2-benzyl-N-(3-methylbenzyl)aniline | 50% |

| 5 | Cyclopentylamine | 2-benzyl-N-cyclopentylaniline | 75% |

| 6 | Hexylamine | 2-benzyl-N-hexylaniline | 68% |

| Conditions: (E)-2-benzylidenecyclohex-3-en-1-one (0.2 mmol) and primary amine (2.0 mmol) stirred in DME (2 mL) at 60 °C. Data sourced from Li et al. (2024). nih.govbeilstein-journals.org |

Green Chemistry Principles in this compound Production

The production of this compound is increasingly guided by the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.orgsphinxsai.com Key goals include maximizing the efficiency of reactants, minimizing waste, and utilizing safer chemicals and reaction conditions. rsc.org The catalyst-free multicomponent reaction previously discussed is a prime example of a greener approach to synthesizing aniline derivatives. beilstein-journals.orgnih.gov Its advantages, such as avoiding harsh reaction conditions and metal catalysts, align directly with the core tenets of sustainable chemistry. nih.govresearchgate.net

Solvent-Free and Aqueous-Phase Syntheses

A major focus of green chemistry is the reduction or replacement of volatile organic solvents (VOCs), which contribute to environmental pollution and pose safety risks. rsc.org Solvent-free reactions, often conducted with neat reactants or on solid supports, can lead to improved efficiency, easier product separation, and a significant reduction in waste. tandfonline.com The Diels-Alder reaction is a classic example of a highly efficient reaction that can often be performed without a solvent. tandfonline.comprimescholars.com

Similarly, using water as a reaction medium is highly desirable due to its non-toxic, non-flammable, and abundant nature. Aqueous-phase syntheses are becoming more common in organic chemistry, challenging the traditional view that water is unsuitable for many organic reactions.

While the prominent multicomponent synthesis of 2-benzyl N-substituted anilines is not solvent-free, its catalyst-free nature is a significant step towards a greener process. nih.gov Future research may focus on adapting such methodologies to solvent-free or aqueous conditions. The development of syntheses in environmentally benign solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) for related compounds points to a growing trend of replacing conventional solvents with greener alternatives. rsc.org

Atom-Economy Considerations in Synthetic Route Design

Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.comjocpr.com A reaction with high atom economy maximizes the use of starting materials and minimizes the production of byproducts, leading to less waste. sphinxsai.comrsc.org Addition and rearrangement reactions are inherently 100% atom-economical, whereas substitution and elimination reactions are less so. rsc.org

Calculation of Percent Atom Economy:

When evaluating synthetic routes to this compound, atom economy is a critical metric.

Classical Routes: Traditional methods, such as Friedel-Crafts reactions, often exhibit poor atom economy. nih.govresearchgate.net They typically involve stoichiometric amounts of catalysts (which are consumed) and generate significant salt byproducts during reaction and workup, contributing to a large amount of waste. primescholars.com

Modern Multicomponent Routes: The imine condensation–isoaromatization strategy offers a significantly improved atom economy. beilstein-journals.orgnih.gov In the reaction between (E)-2-benzylidenecyclohex-3-en-1-one and a primary amine, the vast majority of the atoms from the reactants are incorporated into the final aniline product. The main byproduct is a molecule of water, leading to a high but not 100% atom economy.

The table below provides a conceptual comparison of the atom economy for different synthetic approaches.

| Synthetic Route | Key Reactants | Major Byproducts | Atom Economy |

| Classical Friedel-Crafts Acylation & Reduction | Aniline, Benzoyl Chloride, AlCl₃, Reducing Agent (e.g., NaBH₄) | AlCl₃ hydrate, HCl, Borate salts, Water | Poor |

| Catalyst-Free Multicomponent Reaction | (E)-2-benzylidenecyclohex-3-en-1-one, Primary Amine | Water | High |

By prioritizing synthetic pathways with high atom economy, chemists can design more sustainable and cost-effective processes for the production of this compound and its valuable derivatives. jocpr.com

Reactivity and Mechanistic Investigations Involving 2 Benzyl N Methylaniline

Nucleophilic Reactivity of the Amine Nitrogen

The nitrogen atom in 2-benzyl-N-methylaniline possesses a lone pair of electrons, rendering it nucleophilic and basic. This inherent reactivity allows it to participate in a variety of bond-forming reactions at the N-center.

The secondary amine functionality of this compound is readily susceptible to electrophilic attack, leading to the formation of tertiary amines and amides through alkylation and acylation, respectively.

Alkylation: The nitrogen can be alkylated using various alkylating agents, such as alkyl halides. This reaction typically proceeds via an SN2 mechanism. The N-alkylation of anilines with alcohols, including benzyl (B1604629) alcohol, can be catalyzed by transition metal complexes, such as those involving Iridium or Ruthenium, through a "borrowing hydrogen" mechanism. nih.govresearchgate.netresearchgate.net This process involves the temporary oxidation of the alcohol to an aldehyde, condensation with the amine to form an iminium ion, and subsequent reduction. Given that this compound is already a secondary amine, further alkylation would result in a quaternary ammonium (B1175870) salt if an alkyl halide is used, or a tertiary amine with a different alkyl group.

Acylation: This reaction involves the treatment of the amine with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct. The reaction introduces an acyl group (R-C=O) to the nitrogen atom, forming a stable N-substituted amide. This transformation is a common strategy for protecting the amino group or for synthesizing more complex amide structures. The Friedel-Crafts acylation is a related process where an aromatic ring is acylated, but direct acylation at the nitrogen center is a more facile reaction for an amine. libretexts.orglibretexts.org

| Transformation | Reagent Class | Specific Examples | Typical Conditions |

|---|---|---|---|

| N-Alkylation | Alkyl Halides | Methyl iodide (CH₃I), Benzyl bromide (C₆H₅CH₂Br) | Base (e.g., K₂CO₃), Polar aprotic solvent |

| N-Alkylation | Alcohols | Methanol (CH₃OH), Ethanol (C₂H₅OH) | Transition metal catalyst (e.g., Ir, Ru), Heat nih.gov |

| N-Acylation | Acid Chlorides | Acetyl chloride (CH₃COCl), Benzoyl chloride (C₆H₅COCl) | Base (e.g., Pyridine, Et₃N), Aprotic solvent |

| N-Acylation | Acid Anhydrides | Acetic anhydride ((CH₃CO)₂O) | Base or neat, Room temperature or heat |

N-formylation is the specific introduction of a formyl group (-CHO) onto the nitrogen atom. This reaction is significant for synthesizing N-methylformanilides, which are valuable intermediates in organic synthesis. scispace.com Various methods have been developed for this transformation.

One efficient method involves the use of carbon dioxide (CO₂) as a C1 source in the presence of a reducing agent, such as a silane (e.g., phenylsilane, PhSiH₃). researchgate.netresearchgate.net This process can be catalyzed by various systems, including meteorite-based catalysts or polymeric ionic liquids, and often proceeds under mild conditions. researchgate.netresearchgate.net For N-methylaniline, selective N-formylation can be achieved at room temperature under CO₂ pressure, yielding N-methyl-N-phenylformamide in high yields. researchgate.net

A more traditional and practical approach utilizes formic acid, often with a dehydrating agent or under conditions that remove water, such as a Dean-Stark trap in toluene. scispace.com Other reagents like acetic formic anhydride, generated in situ from formic acid and acetic anhydride, are also highly effective for the formylation of a wide range of amines, including sterically hindered ones. nih.gov

| Formylating System | Key Features | Typical Conditions | Reference |

|---|---|---|---|

| CO₂ / Phenylsilane | Utilizes CO₂ as a sustainable C1 source. | Catalyst, Room temperature to 100 °C, CO₂ pressure. | researchgate.net |

| Formic Acid / Toluene | Practical and convenient; uses aqueous formic acid. | Reflux with Dean-Stark trap to remove water. | scispace.com |

| Acetic Formic Anhydride | Highly reactive reagent, generated in situ. | Formic acid, Acetic anhydride, Low temperature. | nih.gov |

| Ammonium Formate | Effective for anilines and secondary amines. | Reflux in acetonitrile. | nih.gov |

The structure of this compound, featuring an amine nucleophile and an ortho-disposed benzyl group, is well-suited for intramolecular cyclization reactions to form nitrogen-containing heterocyclic systems. Such reactions are fundamental in the synthesis of alkaloids and pharmacologically active compounds.

A plausible pathway for cyclization is a Pictet-Spengler-type reaction. While the classic Pictet-Spengler reaction involves a β-arylethylamine and an aldehyde or ketone, variations can be envisaged. For instance, functionalization of the benzylic methylene group (e.g., oxidation to a carbonyl) would create an intramolecular electrophile that the aniline (B41778) nitrogen could attack, followed by cyclization and dehydration to form a dihydroisoquinoline-like scaffold.

Alternatively, oxidative C-N bond formation, often mediated by transition metal catalysts (e.g., Palladium), could lead to cyclization between the amine nitrogen and the benzylic phenyl ring, or dehydrogenative cyclization involving the benzylic C-H and an aromatic C-H bond, potentially forming carbazole or acridine derivatives. The synthesis of N-heterocyclic carbene (NHC) precursors also relies heavily on cyclization reactions, often starting from diamine derivatives which can be accessed from substituted anilines. researchgate.net

Aromatic Functionalization and C-H Activation

The two phenyl rings in this compound exhibit different reactivities towards aromatic functionalization due to the influence of their respective substituents.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.com The regiochemical outcome is dictated by the directing effects of the substituents already present on the ring. ijrar.org

Aniline Ring: This ring is substituted with a powerful activating group, the N-methylamino group (-N(CH₃)H), and a weakly activating alkyl group, the benzyl group (-CH₂Ph).

The N-methylamino group is a strong ortho, para-director due to its ability to donate its lone pair of electrons into the ring via resonance, stabilizing the cationic intermediate (arenium ion). ijrar.org

The benzyl group is a weak ortho, para-director, activating the ring through hyperconjugation and weak induction.

With the C1 position bearing the N-methylamino group and C2 bearing the benzyl group, the para position (C4) and the remaining ortho position (C6) are activated. Steric hindrance from the adjacent benzyl group may disfavor substitution at the C6 position, suggesting that electrophilic attack is most likely to occur at the C4 (para) position.

Benzyl Ring: This is a monosubstituted phenyl ring attached to a methylene group. It is essentially a toluene derivative in terms of reactivity. It is weakly activated and will direct incoming electrophiles to its own ortho and para positions.

Transition metal-catalyzed C-H activation is a powerful tool for regioselective functionalization, bypassing the need for pre-functionalized substrates. mdpi.com The N-methylamino group in this compound can act as a directing group, guiding a catalyst to a specific C-H bond, typically in the ortho position.

Metal-free C-H borylation has emerged as an effective method, often utilizing strong Lewis acids like BBr₃. rhhz.net The nitrogen atom of the amine can coordinate to the boron reagent, positioning it for selective C-H cleavage and borylation at the ortho C-H bond (C6). This strategy has been successfully applied to substrates like 2-(N-methylanilino)-5-fluoropyridines. rhhz.netresearchgate.net

Alternatively, Iridium-catalyzed C-H borylation is a well-established method where N-containing functionalities serve as effective directing groups. mdpi.com Using a catalyst like [Ir(OMe)(COD)]₂ and a boron source such as bis(pinacolato)diboron (B₂pin₂), the N-methyl group can direct the borylation to the C6 position of the aniline ring. The resulting boronic ester is a versatile synthetic intermediate that can be converted into a wide range of functional groups.

| Method | Boron Reagent | Catalyst/Activator | Directing Group | Expected Position |

|---|---|---|---|---|

| Metal-Free Borylation | BBr₃ | BBr₃ (Lewis Acid) | -N(CH₃)H | C6 (ortho to amine) |

| Iridium-Catalyzed Borylation | B₂pin₂ | [Ir(OMe)(COD)]₂ | -N(CH₃)H | C6 (ortho to amine) |

| Pyrazabole-Mediated Borylation | [H(I)B(μ-C₃N₂H₃)]₂ | Base | -N(Alkyl)H | ortho to amine |

Metal-Mediated and Catalytic Transformations

The reactivity of N-alkylanilines, including structures related to this compound, is significantly influenced by the presence of metal catalysts. These transformations are central to the synthesis of complex nitrogen-containing molecules and often involve the amine acting as a directing group, ligand, or reactant.

Role as a Ligand or Precursor in Homogeneous Catalysis

While direct studies detailing this compound as a ligand are not extensively documented, the broader class of N-heterocyclic carbenes (NHCs) and related amine structures are pivotal in homogeneous catalysis. NHC complexes with metals like Iridium(III) and Ruthenium(II) have been synthesized and characterized using 1H NMR, 13C NMR, and FT-IR spectroscopy. nih.gov These complexes are effective catalysts for reactions such as the N-alkylation of anilines with alcohols. nih.gov The stability of these catalysts is enhanced by the strong metal-NHC bond. nih.gov Mercury tests performed on such catalytic systems have supported the mechanism of homogeneous catalysis. nih.gov The catalytic cycle often involves the formation of metal-hydride species, which are key to the transformation. nih.gov In reactions involving N-aryl or N-benzyl imines, Ruthenium-pincer complexes have been employed for catalytic hydrogenation, where metal-ligand cooperation plays a crucial role. mdpi.com

Hydroamination and Related C-N Bond Formations

Carbon-Nitrogen (C-N) bond formation is a fundamental process in organic synthesis, with numerous strategies developed for its efficient execution. The alkylation of anilines with alcohols, a green method for synthesizing secondary amines, can be catalyzed by transition metals like iridium and ruthenium. nih.gov This reaction avoids environmentally harmful alkyl halides and stoichiometric reducing agents. nih.gov The mechanism for this transformation typically begins with the alcohol's deprotonation, followed by coordination to the metal center and subsequent formation of a metal hydride and an aldehyde. nih.gov The aldehyde then reacts with the amine to form an imine, which is subsequently reduced to the final amine product. nih.gov

Catalyst-free methods have also been developed for the synthesis of 2-benzyl N-substituted anilines. beilstein-journals.orgresearchgate.net These reactions can proceed through a sequential imine condensation–isoaromatization pathway, offering operational simplicity and avoiding the need for metal catalysts. beilstein-journals.orgresearchgate.net Furthermore, photoenzymatic strategies have been employed for alkene hydroamination to produce nitrogen heterocycles, showcasing a novel mechanism for C-N bond formation that is distinct from small molecule catalysis and relies on the enzyme's microenvironment. nih.gov

Below is a table summarizing the yields of N-benzylaniline derivatives synthesized via Ir-catalyzed N-alkylation of various anilines with benzyl alcohol. nih.gov

| Aniline Substrate | Product | Yield (%) |

|---|---|---|

| 4-methylaniline | N-benzyl-4-methylaniline | 72 |

| 2-methylaniline | N-benzyl-2-methylaniline | 65 |

| 2,4-dimethylaniline | N-benzyl-2,4-dimethylaniline | Relatively low conversion |

| 2-nitroaniline | N-benzyl-2-nitroaniline | 64 |

| 4-methoxyaniline | N-benzyl-4-methoxyaniline | 86 |

| 2-methoxyaniline | N-benzyl-2-methoxyaniline | 71 |

Oxidative Cyclization Processes

Oxidative cyclization is a powerful strategy for constructing heterocyclic frameworks. In reactions involving N,N-dimethylanilines, visible-light-mediated aerobic oxidative cyclization can be achieved using photocatalysts like Eosin Y. beilstein-journals.orgbeilstein-journals.org This process involves the functionalization of a sp³ C-H bond to form tetrahydroquinoline derivatives. beilstein-journals.orgbeilstein-journals.org The proposed mechanism initiates with the photo-excitation of Eosin Y, which then undergoes a single electron transfer (SET) from the aniline to generate an amine radical cation. beilstein-journals.orgbeilstein-journals.org Subsequent deprotonation forms an α-aminoalkyl radical, which reacts with an alkene (like maleimide) and cyclizes to form the final product. beilstein-journals.orgbeilstein-journals.org The radical nature of this pathway is supported by the suppression of the reaction in the presence of radical scavengers like TEMPO. beilstein-journals.orgbeilstein-journals.org

In natural product biosynthesis, heme-dependent oxidases and P450 enzymes catalyze oxidative cyclizations to form complex structures like indolocarbazoles. nih.gov These enzymatic reactions can proceed through various mechanisms, including the formation of diradicals that combine to form the cyclized product. nih.gov

Mechanistic Studies and Reaction Pathway Elucidation

Understanding the detailed mechanisms of reactions involving this compound and related compounds is crucial for optimizing reaction conditions and developing new synthetic methodologies. This involves a combination of spectroscopic and kinetic investigations.

Spectroscopic Probing of Reaction Intermediates and Transition States

Spectroscopic techniques are invaluable for identifying and characterizing transient species in a reaction pathway. 1H NMR spectroscopy has been used to directly observe key intermediates in catalytic cycles. For instance, in the iridium-catalyzed N-alkylation of anilines, a distinct metal-hydride peak was observed in the hydridic region of the 1H NMR spectrum, confirming the formation of a catalytically active Ir-H species. nih.gov Simultaneously, the formation of an imine intermediate was detected by its characteristic peak in the downfield region of the spectrum. nih.gov

In the study of charge-transfer complexes, various spectroscopic methods including UV-vis, 1H NMR, FT-IR, and GC-MS are employed to characterize the interactions between electron donors (like anilines) and acceptors. researchgate.net FT-IR and NMR (¹H and ¹³C) are also standard techniques for confirming the molecular structure of reaction products, such as Schiff base derivatives formed from anilines. nih.gov

Kinetic Studies and Rate-Determining Step Analysis

Kinetic studies provide quantitative insight into reaction rates and the composition of the transition state of the rate-determining step. The oxidation of N-benzylanilines to benzylideneanilines using iodine in alkaline methanol has been investigated kinetically. rsc.org The reaction rate was found to be dependent on the concentrations of both the N-benzylaniline and the active oxidant, methyl hypoiodite (MeOI). rsc.org The effect of substituents on the reaction rate provided a Hammett ρ value of -1.15 for substituents on the aniline ring and +0.38 for those on the benzyl ring. rsc.org This suggests that the rate-determining step involves a nucleophilic attack of the amine nitrogen, which is favored by electron-donating groups on the aniline ring. The proposed mechanism involves a rate-determining attack of the hypohalite on both the nitrogen atom and a benzyl proton through a cyclic transition state. rsc.org

In the N-alkylation of anilines with alcohols catalyzed by Ir(III) complexes, mechanistic experiments indicated that both imine formation and the subsequent imine reduction to the final amine are rate-determining steps. nih.gov

The quaternization reaction of N,N-dimethylaniline with benzyl chloride, a classic Menshutkin reaction, has also been the subject of kinetic analysis. semanticscholar.orgresearchgate.net The reaction follows second-order kinetics, being first order in both the aniline and the benzyl chloride. researchgate.net The rate of this reaction is significantly influenced by the dielectric constant of the solvent, with an increase in rate observed in more polar solvents. This observation supports the formation of a highly polar, charge-separated transition state. semanticscholar.orgresearchgate.net

The table below presents the second-order rate constants for the quaternization of N,N-dimethylaniline with benzyl chloride in various solvents at 300 K. semanticscholar.org

| Solvent | Dielectric Constant (D) | k₂ x 10⁵ (dm³ mol⁻¹s⁻¹) |

|---|---|---|

| Methyl ethyl ketone | 18.51 | 1.95 |

| Isopropyl alcohol | 19.92 | 2.16 |

| Acetone | 20.7 | 2.44 |

| Ethyl alcohol | 24.55 | 3.14 |

| Methyl alcohol | 32.70 | 4.24 |

| Acetonitrile | 37.50 | 5.30 |

Investigation of Radical Pathways and Intermediates (e.g., Homolysis)

The reactivity of this compound, particularly under thermal and photochemical conditions, has been investigated to understand its propensity to form radical intermediates through homolytic bond cleavage. Research in this area has focused on identifying the primary radical species formed and elucidating the subsequent reaction pathways that lead to a variety of rearrangement and coupling products.

Thermal Rearrangement and Homolytic Fission

Studies on the thermal behavior of this compound (also referred to as N-benzyl-N-methylaniline) have demonstrated that heating the compound induces a rearrangement process mediated by free radical intermediates. When subjected to high temperatures, either by refluxing or heating in sealed tubes at approximately 315°C for extended periods (e.g., 100 hours), the molecule undergoes homolytic fission of the C-N bond connecting the benzyl group to the nitrogen atom. cdnsciencepub.comresearchgate.net This primary fragmentation step generates a benzyl radical (C₆H₅CH₂•) and an N-methylphenylamino radical (C₆H₅N(CH₃)•). cdnsciencepub.comresearchgate.net

The formation of these initial radical species initiates a cascade of subsequent reactions, including hydrogen abstraction, radical coupling, and intramolecular cyclization, which ultimately leads to a complex mixture of products. The identified products from the thermal rearrangement of N-benzyl-N-methylaniline include methylamine (B109427), diphenylmethane, dibenzyl, o-toluidine, and 4-methylacridine. cdnsciencepub.comresearchgate.net The presence of dibenzyl is strong evidence for the formation of benzyl radicals, which can dimerize. Similarly, diphenylmethane is suggested to arise from the coupling of a benzyl radical and a phenyl radical, the latter of which could be formed from subsequent fragmentation of the N-methylphenylamino radical. cdnsciencepub.com

To further probe the mechanism, the pyrolysis of N-benzyl-N-methylaniline has been carried out in a high-boiling solvent such as quinoline. In this environment, in addition to the normal rearrangement products, benzylated quinolines (2- and 4-benzylquinoline) and 2,2'-biquinolyl were also formed. cdnsciencepub.com This observation supports an intermolecular free-radical mechanism, where the benzyl radical generated from the homolysis of N-benzyl-N-methylaniline attacks the quinoline solvent. cdnsciencepub.com

The following table summarizes the products identified from the thermal rearrangement of N-benzyl-N-methylaniline in quinoline, as reported in a key study.

| Product | Molecular Formula | Proposed Origin |

|---|---|---|

| Methylamine | CH₅N | Fragmentation of N-methylphenylamino radical |

| o-Toluidine | C₇H₉N | Rearrangement of N-methylaniline |

| Diphenylmethane | C₁₃H₁₂ | Coupling of benzyl and phenyl radicals |

| Dibenzyl | C₁₄H₁₄ | Dimerization of benzyl radicals |

| 4-Methylacridine | C₁₄H₁₁N | Intramolecular cyclization and subsequent reactions |

| 2-Benzylquinoline | C₁₆H₁₃N | Attack of benzyl radical on quinoline solvent |

| 4-Benzylquinoline | C₁₆H₁₃N | Attack of benzyl radical on quinoline solvent |

| 2,2'-Biquinolyl | C₁₈H₁₂N₂ | Dimerization of quinolyl radicals |

Photochemical Dissociation

While direct photochemical studies on this compound are limited, research on the closely related compound N-benzylaniline provides significant insights into the likely radical pathways under photolytic conditions. Laser flash photolysis studies of N-benzylaniline have shown that UV irradiation leads to the photodissociation of the C-N bond. nih.gov This cleavage results in the formation of a benzyl radical (PhCH₂•) and an anilino radical (PhNH•). nih.gov

The efficiency of this photodissociation process is influenced by the stability of the resulting carbon-centered radical. For a series of N-arylmethylanilines, it was observed that as the substitution on the benzylic carbon increases (from benzyl to diphenylmethyl to triphenylmethyl), the quantum yield of radical formation increases. nih.gov This is attributed to the progressive weakening of the C-N bond as the resulting radical becomes more stable. nih.gov

The primary radical intermediates generated during the photolysis of N-benzylaniline subsequently engage in coupling and hydrogen abstraction reactions to yield the final products. The main products identified from the irradiation of N-benzylaniline are aniline, 1,1-diphenylethane, and ortho- and para-benzylaniline. nih.gov The formation of aniline occurs via hydrogen abstraction by the anilino radical. The benzylanilines are formed from the in-cage recombination of the initial radical pair.

Based on these findings, it is highly probable that this compound would undergo a similar photochemical C-N bond homolysis to produce benzyl and N-methylphenylamino radicals, which would then lead to a corresponding set of products derived from radical coupling and hydrogen abstraction reactions.

Applications of 2 Benzyl N Methylaniline in Advanced Organic Synthesis

Building Block in Complex Molecule Construction

The utility of 2-benzylanilines as foundational materials in synthetic chemistry is well-recognized. nih.govresearchgate.netbeilstein-journals.org The specific derivative, 2-benzyl-N-methylaniline, serves as a valuable intermediate, or precursor, for constructing a wide array of more complex organic structures. Its bifunctional nature, possessing both a nucleophilic nitrogen center and reactive aromatic rings, allows for sequential and selective modifications.

Synthesis of Nitrogen-Containing Heterocycles (e.g., fused tetrahydroquinolines)

The strategic positioning of the benzyl (B1604629) group ortho to the amine in this compound provides a template for intramolecular cyclization reactions to form nitrogen-containing heterocycles. While direct synthesis of fused tetrahydroquinolines from this specific precursor is not extensively documented, the principle is established through related transformations. Palladium-catalyzed intramolecular cyclizations of precursors like 2-chloro-N-(2-vinyl)aniline are known to yield various five-, six-, or seven-membered heterocycles, with the specific product being controlled by the choice of ligand. mit.edu

Similarly, cascade reactions involving nucleophilic aromatic substitution followed by intramolecular cyclization are employed to synthesize indoles and benzofurans. rsc.org These established methodologies highlight the potential for this compound to undergo analogous intramolecular reactions, such as a Pictet-Spengler type reaction or Friedel-Crafts alkylation, to form fused heterocyclic systems. Such a transformation would involve the activation of the benzylic ring and its subsequent reaction with the aniline (B41778) ring, facilitated by the nitrogen atom, to construct the new heterocyclic core.

Precursor to Structurally Diversified Derivatives

The this compound scaffold is an excellent starting point for generating a library of structurally diverse molecules. Its role as a synthetic precursor is evident in its use as an intermediate in the preparation of more complex compounds. google.com The reactivity of the N-H bond in the parent 2-benzylaniline (B1266149) allows for various substitutions on the nitrogen atom, while the aromatic rings can undergo electrophilic substitution reactions to introduce a wide range of functional groups.

For instance, the core structure can be elaborated to introduce additional functional groups, leading to derivatives with significantly different chemical properties. An example of such diversification is the synthesis of 2-(aminomethyl)-N-benzyl-N-methylaniline, which introduces a primary amine, adding another point for chemical modification. This demonstrates the capacity of the original molecule to serve as a platform for building more elaborate structures.

| Parent Compound | Reaction Type | Potential Functionalization Site | Example Derivative Class |

|---|---|---|---|

| This compound | Electrophilic Aromatic Substitution | Aniline or Benzyl Ring | Halogenated, nitrated, or acylated derivatives |

| This compound | Benzylic Functionalization | Benzylic (CH₂) Position | Benzylic alcohols, ketones, or amines |

| This compound | N-Dealkylation/Re-alkylation | Nitrogen Atom | Other N-alkyl or N-aryl derivatives |

| This compound | Ortho-lithiation | Position adjacent to the amino group | Ortho-substituted functionalized anilines |

Construction of Polyfunctionalized Organic Compounds

The robust nature of the this compound framework allows for the introduction of multiple functional groups, leading to the construction of polyfunctionalized organic compounds. These compounds are of significant interest in medicinal chemistry and materials science. The synthesis of derivatives such as 2-(aminomethyl)-N-benzyl-N-methylaniline illustrates the creation of a molecule with two distinct amine functionalities—a tertiary amine and a primary amine. This polyfunctional nature allows for differential reactivity, where one amine can be selectively protected or reacted while the other remains available for further transformation, enabling the synthesis of highly complex target molecules.

Role as a Chiral Auxiliary or Ligand Precursor

Beyond its use as a structural building block, the benzylamine (B48309) framework is pivotal in asymmetric synthesis. Chiral derivatives of benzylamine are widely used as reagents and catalysts to control the stereochemical outcome of chemical reactions. google.com

Design and Synthesis of Chiral Derivatives

The synthesis of chiral derivatives from the this compound scaffold is a key step toward its application in asymmetric catalysis. Chirality can be introduced in several ways:

Modification of a Prochiral Center: Introducing a substituent at the benzylic carbon creates a stereocenter. Asymmetric synthesis methods, such as enantioselective reduction of a corresponding ketone or asymmetric alkylation, can be employed to produce one enantiomer preferentially.

Atroposelective Synthesis: Introducing bulky substituents on the aromatic rings can restrict rotation around the aryl-N or aryl-C bonds, leading to stable, axially chiral atropisomers. Organocatalytic methods have been successfully developed for the atroposelective synthesis of N-N axially chiral compounds. nih.govrsc.org

Resolution: A racemic mixture of a chiral derivative can be separated into its constituent enantiomers through classical resolution techniques, such as the formation of diastereomeric salts with a chiral resolving agent.

These strategies allow for the design and preparation of a variety of chiral ligands and auxiliaries based on the this compound core structure. researchgate.netnih.gov

Application in Asymmetric Catalysis

Chiral ligands derived from benzylamines are crucial components of catalysts used in asymmetric reactions, where they create a chiral environment around a metal center to favor the formation of one enantiomer of the product over the other. Chiral benzylamine-related systems have significant potential as chiral auxiliary reagents. google.com

These ligands can be used in a variety of metal-catalyzed transformations. For example, chiral N-acylethylenediamine ligands have been successfully used in the enantioselective addition of alkylzinc reagents to aldehydes. acs.org Similarly, chiral imidazolidin-4-one (B167674) derivatives form copper(II) complexes that are highly effective catalysts for asymmetric Henry reactions, achieving excellent enantioselectivities (up to 97% ee). beilstein-journals.org A chiral derivative of this compound could chelate to a metal center, influencing the stereochemical course of a reaction and enabling the synthesis of enantiomerically enriched products.

| Catalyst System (Example) | Reaction Type | Achieved Enantioselectivity (ee) | Reference Principle |

|---|---|---|---|

| Cu(II) / Chiral Imidazolidin-4-one Ligand | Asymmetric Henry Reaction | Up to 97% | Chelating chiral nitrogen ligands are effective in enantioselective catalysis. beilstein-journals.org |

| Chiral N-Acylethylenediamine Ligands | Asymmetric Alkylzinc Addition | High yields and stereoselectivities | Solid-phase synthesis allows for rapid preparation of new chiral ligands. acs.org |

| Chiral Guanidine Derivatives | Various (Organocatalysis) | High efficiency and stereoselectivity | Guanidine derivatives act as powerful organocatalysts. rsc.org |

Contribution to Materials Science and Polymer Chemistry

Following a comprehensive review of available scientific literature, there is currently no specific research data or detailed findings on the direct application of this compound in the fields of materials science and polymer chemistry, as outlined in the requested sections. The subsequent subsections, therefore, reflect a lack of available information on this particular compound's integration into polymer architectures or its use as a precursor for advanced organic materials.

There is no scientific literature available detailing the integration of this compound into polymer architectures such as polyanilines. Research on the copolymerization of aniline with various derivatives, like 2-methylaniline, has been conducted to modify the properties of the resulting polymers. For instance, the incorporation of 2-methylaniline into the polyaniline chain can enhance solubility, although it may lead to a decrease in electrical conductivity. However, specific studies on the copolymerization of this compound with aniline or its homopolymerization to form a novel polymer are not present in the current body of scientific work.

No specific research has been found that describes the use of this compound as a direct precursor for the synthesis of advanced organic materials. While related aniline derivatives have been investigated for their potential in creating materials with interesting electro-optical properties, such as N-benzyl-2-methyl-4-nitroaniline for liquid crystal applications, there is no corresponding research available for this compound. The potential of this specific compound as a building block for materials like organic semiconductors or electroactive oligomers has not been explored in the reviewed literature.

Computational and Theoretical Studies of 2 Benzyl N Methylaniline

Electronic Structure and Reactivity Predictions

Computational chemistry offers powerful tools to predict the electronic properties and reactivity of 2-benzyl-N-methylaniline. These predictions are essential for understanding its chemical behavior and for the rational design of new synthetic pathways and derivatives.

Density Functional Theory (DFT) has been employed to investigate the complex reaction mechanisms involving the formation of this compound. Specifically, the rearrangement of o-tolyl aryl amines, which can lead to the formation of this compound, has been studied using the M06-2X functional with a 6-311++G(d,p) basis set rsc.org. These calculations have been instrumental in elucidating the competition between radical and ionic pathways.

In the context of rearrangements initiated by reagents like Et3SiH/KOtBu, computational studies have shown that both anionic and radical mechanisms are plausible, with the operative pathway being dependent on the specific nature of the amine substrate rsc.org. For instance, in the rearrangement of N,2-dimethyl-N-phenylaniline, a precursor that can lead to this compound, DFT calculations have helped to map out the potential energy surfaces for different cyclization and rearrangement steps. These studies have identified key transition states and intermediates, providing calculated energy barriers (ΔG‡) and relative energies (ΔGrel) for each step in the proposed mechanisms rsc.org.

The calculations have explored pathways such as hydrogen atom abstraction to form benzyl (B1604629) radicals, subsequent cyclization reactions, and anionic Truce–Smiles rearrangements rsc.org. The theoretical data, including the optimized geometries of intermediates and transition states, offer a detailed molecular-level understanding of how this compound can be formed through these intricate reaction cascades.

Table 1: Calculated Energy Barriers for a Hypothetical Reaction Pathway

| Step | Transition State | ΔG‡ (kcal/mol) | ΔGrel (kcal/mol) |

| Initial Deprotonation | TS1 | 15.2 | 5.8 |

| Radical Cyclization | TS2 | 24.6 | 2.3 |

| Anionic Rearrangement | TS3 | 18.9 | -10.5 |

Note: The data in the table is illustrative and based on typical values found in computational studies of similar amine rearrangements.

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of chemical species by examining the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these orbitals in this compound govern its behavior as a nucleophile or electrophile.

The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity) pku.edu.cnyoutube.com. For this compound, the nitrogen atom's lone pair and the π-systems of the two aromatic rings are expected to contribute significantly to the HOMO. The location of the HOMO would indicate the most probable site for electrophilic attack. Conversely, the LUMO is likely distributed over the aromatic rings, indicating the sites susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity. Substituents on the aromatic rings of this compound can modulate the energies of the frontier orbitals and, consequently, the reactivity of the molecule. Electron-donating groups would raise the HOMO energy, enhancing nucleophilicity, while electron-withdrawing groups would lower the LUMO energy, increasing electrophilicity.

Table 2: Hypothetical Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | -0.9 |

| HOMO-LUMO Gap | 4.9 |

Note: The values in this table are hypothetical and serve to illustrate the concepts of FMO analysis.

Conformal Analysis and Stereochemical Considerations

The conformational flexibility of this compound is a key determinant of its physical and chemical properties. The molecule possesses several rotatable single bonds, including the C-N bonds and the C-C bond of the benzyl group. The rotation around these bonds gives rise to multiple conformers with different energies and populations at equilibrium.

The steric interactions between the ortho-benzyl group, the N-methyl group, and the hydrogen atoms on the aniline (B41778) ring will significantly influence the preferred conformations. The nitrogen atom in N-benzylaniline has been observed to adopt a nearly planar geometry in the solid state, with the two aromatic rings oriented almost perpendicular to each other researchgate.net. This suggests that in this compound, steric hindrance will play a major role in dictating the torsional angles, leading to a non-planar arrangement of the molecule. Understanding these stereochemical aspects is vital for predicting how the molecule will interact with other chemical species, such as enzymes or catalysts.

In Silico Design of Novel this compound Derivatives for Specific Reactivity

The insights gained from DFT and FMO analyses can be leveraged for the in silico design of novel this compound derivatives with tailored reactivity. By strategically placing different functional groups on the aromatic rings, it is possible to fine-tune the electronic and steric properties of the molecule.

Quantitative Structure-Activity Relationship (QSAR) studies represent a powerful in silico approach where the biological activity or chemical reactivity of a series of compounds is correlated with their physicochemical properties or structural features, often referred to as molecular descriptors researchgate.netnih.gov. For instance, if the goal is to enhance the nucleophilicity of the aniline nitrogen for a specific synthetic application, electron-donating groups could be introduced at the para-position of the aniline ring. DFT calculations could then be used to quantify the effect of these substituents on the HOMO energy and the charge density on the nitrogen atom.

Molecular docking simulations can be employed if the target is to design derivatives that can act as inhibitors for a specific enzyme nih.govnih.gov. In this approach, the designed derivatives are computationally placed into the active site of the target protein to predict their binding affinity and orientation. This allows for the rational design of molecules with improved biological activity. The conformational preferences of the this compound scaffold, as determined by conformational analysis, would be a critical input for such docking studies. Through these computational design strategies, new derivatives with specific and enhanced reactivity or biological function can be proposed and prioritized for synthesis.

Future Directions and Emerging Research Avenues for 2 Benzyl N Methylaniline

Development of Novel and Sustainable Synthetic Methodologies

The future of synthesizing 2-benzyl-N-methylaniline and related structures is increasingly focused on green and efficient methodologies that minimize waste and avoid harsh conditions. A significant recent development is the catalyst- and additive-free synthesis of 2-benzyl N-substituted anilines from readily available starting materials. beilstein-journals.orgresearchgate.netnih.gov This approach, which proceeds through a sequential imine condensation–isoaromatization pathway, offers numerous advantages, including mild reaction conditions, operational simplicity, and the potential for large-scale production without the need for metal catalysts. beilstein-journals.orgresearchgate.netnih.gov

This method represents a paradigm shift from classical routes, such as the Friedel–Crafts reaction, which often require harsh conditions and can lead to isomeric mixtures. beilstein-journals.orgresearchgate.net The new strategy utilizes (E)-2-arylidene-3-cyclohexenones and primary amines, reacting them in a solvent like DME at a moderate temperature to achieve acceptable to high yields of the desired aniline (B41778) derivatives. beilstein-journals.orgresearchgate.net

Future research will likely focus on expanding the substrate scope of these sustainable methods and further optimizing reaction conditions to improve yields and reduce reaction times. The development of one-pot procedures and processes that utilize renewable starting materials will also be a key area of investigation.

| Starting Material 1 | Starting Material 2 | Key Features of Methodology | Yield Range | Reference |

| (E)-2-arylidene-3-cyclohexenones | Primary aliphatic amines | Catalyst- and additive-free, Imine condensation–isoaromatization pathway, Mild conditions (60 °C) | 23–82% | beilstein-journals.orgresearchgate.net |

Exploration of Unprecedented Reactivity Patterns and Transformations

While the synthesis of this compound is advancing, a deeper understanding of its intrinsic reactivity is crucial for unlocking its full potential. Future research will delve into exploring novel transformations and reactivity patterns that go beyond its current applications. Investigations into the surface chemistry of related N-alkylanilines, for instance, reveal how interactions with catalytic surfaces can facilitate specific bond cleavages. acs.org

Studies on the adsorption and decomposition of N-methylaniline on platinum surfaces show that the mode of binding and subsequent reactivity are highly dependent on surface coverage. acs.org At low coverages, the molecule binds through its phenyl ring, leading to C–N bond activation. acs.org This suggests that under specific catalytic conditions, this compound could undergo selective dealkylation or rearrangement reactions, providing pathways to new molecular scaffolds.

Future explorations may focus on:

Directed C-H Activation: Utilizing the directing-group potential of the N-methylamino group to functionalize the aromatic rings in a highly regioselective manner.

Oxidative Cyclization: Employing novel oxidants to trigger intramolecular cyclization reactions, leading to the formation of complex heterocyclic systems.

Photoredox Catalysis: Using visible light to initiate radical-based transformations, enabling previously inaccessible reaction pathways.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry is a major trend in modern chemical production, offering enhanced safety, reproducibility, and scalability. researchgate.netacs.org The integration of this compound synthesis into automated flow platforms is a promising future direction. Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and product purity. researchgate.netacs.org

Future research in this area will likely involve the design of dedicated microreactors and packed-bed reactors for the synthesis of this compound derivatives. The development of in-line analytical techniques to monitor reaction progress in real-time will be crucial for process optimization and control. beilstein-journals.org

| Technology | Advantages for this compound Synthesis | Potential Future Developments |

| Flow Chemistry | Enhanced safety, precise control of reaction parameters, improved scalability, higher yields and purity. researchgate.netacs.org | Development of dedicated microreactors, integration of in-line purification modules. |

| Automated Synthesis | High-throughput screening, rapid library generation, improved reproducibility. researchgate.netchemrxiv.org | Machine learning-assisted optimization of synthetic routes, fully autonomous synthesis platforms. |

Expansion of Applications in Catalysis and Materials Science

The structural motifs within this compound make it an attractive candidate for applications beyond its traditional role as a synthetic building block. Emerging research suggests potential applications in catalysis and materials science. For example, related N-benzylaniline derivatives have shown promise as solid acid catalysts. biosynth.com The nitrogen atom can be protonated to create an active site for various acid-catalyzed reactions.

Furthermore, aniline derivatives are fundamental precursors in the synthesis of polymers and dyes. echemi.com The specific substitution pattern of this compound could be exploited to create polymers with unique thermal or photophysical properties. Its incorporation into polymer backbones could enhance properties like strength, flexibility, and chemical resistance. echemi.com In the realm of materials science, derivatives could be investigated as organic light-emitting diode (OLED) materials or as components in stimuli-responsive "smart" materials. The potential for N-benzylaniline derivatives to act as ligands for metal catalysts also opens up avenues for their use in homogeneous catalysis.

Future research will likely focus on:

Synthesizing and evaluating novel catalysts based on the this compound scaffold.

Developing new polymers and functional materials incorporating this moiety.

Exploring its use as a ligand in transition-metal catalysis for fine chemical synthesis.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-benzyl-N-methylaniline, and how do reaction conditions influence yield?

- Methodological Answer : The primary synthesis involves alkylation of N-methylaniline with benzyl chloride under basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF . Yield optimization requires stoichiometric control (2–3 equivalents of benzyl chloride) and reaction times of 2–18 hours at room temperature. Side products like N,N-dibenzyl derivatives can form if excess benzylating agents are used, necessitating purification via column chromatography .

Q. How can researchers verify the purity and structural identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Retention time comparison with standards (e.g., Chromolith® HR column, 1 µL injection volume) .

- NMR : Confirm substitution patterns via aromatic proton splitting (e.g., para/ortho coupling in the benzyl group) .

- Mass Spectrometry : Molecular ion peak at m/z 197.28 (C₁₄H₁₅N) . Purity thresholds (>95%) are critical for reproducibility in downstream applications.

Q. What solvent systems are optimal for solubility studies of this compound?

- Methodological Answer : The compound exhibits moderate solubility in polar solvents (e.g., methanol, ethyl acetate) but limited solubility in water. Solubility can be enhanced using co-solvents like DMSO (10–20% v/v) for in vitro assays .

Advanced Research Questions

Q. How do microsomal enzymes metabolize this compound, and what analytical methods detect its metabolites?

- Methodological Answer : Hepatic microsomes from model organisms (e.g., hamster, rabbit) oxidize the benzyl group to form N-benzyl-4-hydroxymethylaniline. Use HPLC with UV detection (λ = 254 nm) and TLC (silica gel, ethyl acetate/hexane 3:7) for metabolite identification. Cross-validation with synthetic standards is essential to resolve co-eluting peaks .

Q. What strategies resolve contradictions in reported reaction kinetics for this compound synthesis?

- Methodological Answer : Discrepancies in rate constants often arise from solvent polarity or catalyst variability. Systematically replicate experiments under controlled conditions (e.g., anhydrous DMF, inert atmosphere) and apply Arrhenius analysis to compare activation energies. Use kinetic modeling software (e.g., COPASI) to reconcile divergent datasets .

Q. How can computational chemistry predict the electronic properties of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and HOMO-LUMO gaps. Focus on substituent effects (e.g., electron-withdrawing groups on the benzyl ring) to predict reactivity in nucleophilic aromatic substitution .

Q. What protocols mitigate interference from this compound degradation products in spectroscopic analysis?

- Methodological Answer : Degradation products (e.g., N-oxide derivatives) can overlap with target signals in UV-Vis spectra. Implement gradient HPLC with diode-array detection (DAD) to separate species. For NMR, use deuterated solvents with shift reagents (e.g., Eu(fod)₃) to resolve overlapping peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.